RCM-1

Descripción general

Descripción

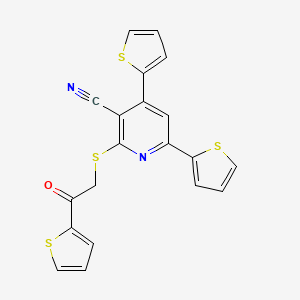

RCM-1 is a complex organic compound with the molecular formula C20H12N2OS4 and a molecular weight of 424.6 g/mol . This compound is known for its unique structure, which includes multiple thiophene rings and a pyridine ring, making it a subject of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of RCM-1 typically involves multi-step organic reactions. One common method includes the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then subjected to further reactions involving thiophene derivatives and pyridine-3-carbonitrile . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to achieve high purity levels, typically greater than 98% .

Análisis De Reacciones Químicas

Types of Reactions

RCM-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or thiols.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and halogenating agents (e.g., NBS). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and halogenated derivatives, depending on the type of reaction and reagents used.

Aplicaciones Científicas De Investigación

RCM-1 has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are being investigated in preclinical studies. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry: In industrial applications, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mecanismo De Acción

The mechanism of action of RCM-1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene Derivatives: Compounds such as 2-thiophenecarboxaldehyde and thiophene-2-carboxylic acid share structural similarities with RCM-1.

Pyridine Derivatives: Compounds like pyridine-3-carbonitrile and 2,6-dithiophen-2-ylpyridine are structurally related and exhibit similar chemical properties.

Uniqueness

What sets this compound apart is its combination of multiple thiophene rings and a pyridine ring, which imparts unique electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

RCM-1, or Robert Costa Memorial drug-1, is a small molecule compound identified as a potent inhibitor of the FOXM1 transcription factor. This compound has garnered attention for its potential therapeutic applications in oncology, particularly due to its ability to inhibit tumor cell proliferation and promote apoptosis in various cancer models.

This compound specifically targets the FOXM1 transcription factor, which plays a crucial role in cell cycle regulation and is often overexpressed in cancer cells. The compound functions by:

- Inhibiting Nuclear Localization : this compound prevents FOXM1 from localizing to the nucleus, which is essential for its transcriptional activity. This inhibition leads to decreased expression of FOXM1 target genes involved in cell proliferation and survival .

- Promoting Ubiquitination and Degradation : It increases the ubiquitination of FOXM1, leading to its degradation via proteasomes, thus reducing overall FOXM1 protein levels in tumor cells .

In Vitro Studies

In vitro studies demonstrate that this compound effectively inhibits the proliferation of various cancer cell lines. Key findings include:

- Colony Formation Assay : this compound significantly reduced the colony-forming ability of several tumor cell lines, including rhabdomyosarcoma (Rd76–9), melanoma (B16-F10), and lung adenocarcinoma (H2122). Dose-dependent inhibition was observed, with effective concentrations as low as 5 µM .

- Migration Assays : Scratch assays revealed that this compound markedly inhibited the migration of H2122, 4T1, KPC-2, and A549 cells, indicating its potential to limit metastatic spread .

In Vivo Studies

The efficacy of this compound has also been evaluated using animal models:

- Tumor Growth Inhibition : In mouse models, this compound treatment led to significant inhibition of tumor growth in various cancer types. For instance, it effectively reduced the size of tumors in models of rhabdomyosarcoma and melanoma .

- Apoptosis Induction : Treatment with this compound resulted in increased apoptosis among tumor cells, further contributing to its antitumor effects .

Summary of Key Findings

The following table summarizes the biological activity and effects of this compound across different studies:

| Study Type | Cell Lines/Models | Effect Observed | Concentration (µM) | Mechanism |

|---|---|---|---|---|

| In Vitro | Rd76–9 | Reduced colony formation | 5 | Inhibition of FOXM1 |

| In Vitro | B16-F10 | Decreased migration | 5 | Inhibition of FOXM1 |

| In Vivo | Mouse Models | Tumor growth inhibition | N/A | Apoptosis induction |

| In Vivo | H2122 | Increased apoptosis | N/A | Degradation of FOXM1 |

Case Studies

Recent research has highlighted the potential clinical implications of this compound:

Propiedades

IUPAC Name |

2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2OS4/c21-11-14-13(17-4-1-7-24-17)10-15(18-5-2-8-25-18)22-20(14)27-12-16(23)19-6-3-9-26-19/h1-10H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCYTKKDAZEVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CS3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2OS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.